molecular formula C18H19NO4S B2486673 N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide CAS No. 922849-90-9

N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide

Cat. No.: B2486673
CAS No.: 922849-90-9
M. Wt: 345.41
InChI Key: FWALFUFGGFJGII-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide is a chemical compound with the CAS Registry Number 922849-90-9 and a molecular formula of C18H19NO4S . It features a molecular framework that incorporates both a benzenesulfonyl group and an acetamide moiety, making it a compound of significant interest in organic and medicinal chemistry research. Compounds with benzenesulfonamide cores are extensively investigated for their diverse biological activities. Research into similar structures has demonstrated potential in areas such as anti-proliferative activity against various human cancer cell lines , antimicrobial properties , and antioxidant effects . Furthermore, the sulfonamide functional group is a key pharmacophore in many drugs and is known for its ability to inhibit enzymes like carbonic anhydrase . This makes this compound a valuable building block for researchers developing novel therapeutic agents, studying enzyme mechanisms, or exploring structure-activity relationships (SAR) . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-14(20)15-7-5-8-16(13-15)19-18(21)11-6-12-24(22,23)17-9-3-2-4-10-17/h2-5,7-10,13H,6,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWALFUFGGFJGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be deconstructed into two primary fragments:

  • 4-(Benzenesulfonyl)butanoic acid (sulfonylated aliphatic chain)
  • 3-Acetylaniline (aromatic amine nucleophile).

The amide bond between these fragments is typically forged via acyl chloride intermediates or coupling reagents. Critical disconnections include:

  • Sulfonyl-Ether Formation : Installation of the benzenesulfonyl group at the γ-position of the butanamide backbone.
  • Amide Coupling : Union of the sulfonylated acid with 3-acetylaniline.

Synthetic Routes and Methodological Variations

Nucleophilic Substitution Route

Synthesis of 4-(Benzenesulfonyl)Butanoic Acid

Step 1: Tosylation of Ethyl 4-Hydroxybutyrate
Ethyl 4-hydroxybutyrate undergoes tosylation using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to yield ethyl 4-tosyloxybutyrate (89% yield).

Step 2: Sulfonylation with Sodium Benzenesulfinate
The tosylate intermediate reacts with sodium benzenesulfinate in dimethylformamide (DMF) at 80°C for 12 hours. Nucleophilic displacement of the tosyl group affords ethyl 4-(benzenesulfonyl)butyrate (75% yield).

Step 3: Ester Hydrolysis
Saponification with aqueous NaOH in tetrahydrofuran (THF) at reflux yields 4-(benzenesulfonyl)butanoic acid (92% yield).

Amide Bond Formation

Step 4: Acyl Chloride Synthesis
The carboxylic acid is treated with thionyl chloride (SOCl₂) in DCM at 40°C to generate 4-(benzenesulfonyl)butanoyl chloride (95% yield).

Step 5: Coupling with 3-Acetylaniline
Reaction of the acyl chloride with 3-acetylaniline in THF, catalyzed by TEA, produces the target amide (N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide ) in 83% yield after recrystallization from ethanol.

Direct Sulfonylation of Preformed Amides

Synthesis of N-(3-Acetylphenyl)Butanamide

Step 1: Amidation of Butyric Acid
Butyric acid is converted to its acyl chloride using oxalyl chloride, followed by coupling with 3-acetylaniline in DCM/TEA to yield N-(3-acetylphenyl)butanamide (88% yield).

Step 2: Sulfonylation at γ-Position
The γ-CH₂ group of the butanamide is sulfonylated using benzenesulfonyl chloride in acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction at 70°C for 8 hours affords the target compound in 68% yield.

Comparative Analysis of Routes

Parameter Nucleophilic Substitution Route Direct Sulfonylation Route
Overall Yield 52% 48%
Key Advantages High-purity intermediates Fewer synthetic steps
Key Limitations Multi-step purification Lower regioselectivity
Scalability Pilot-scale demonstrated Lab-scale only

Reaction Optimization and Mechanistic Insights

Sulfonylation Efficiency

The use of sodium benzenesulfinate in DMF ensures high nucleophilicity, while polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states. Competing elimination pathways are mitigated by maintaining temperatures below 90°C.

Amide Coupling Dynamics

Coupling via acyl chlorides avoids racemization and offers superior reactivity compared to carbodiimide-based methods. However, in situ generation of HCl necessitates rigorous base scavenging (e.g., TEA, DIPEA) to prevent side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.76 (m, 5H, Ar-H), 7.52 (d, J = 8.0 Hz, 1H, Ar-H), 7.32 (t, J = 8.0 Hz, 1H, Ar-H), 3.12 (t, J = 7.2 Hz, 2H, SO₂CH₂), 2.65 (s, 3H, COCH₃), 2.34 (t, J = 7.2 Hz, 2H, CONHCH₂), 1.92 (quintet, J = 7.2 Hz, 2H, CH₂CH₂CH₂).
  • IR (KBr) : 3278 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity with a retention time of 6.7 minutes.

Industrial and Environmental Considerations

Solvent Recovery Systems

THF and acetonitrile are reclaimed via distillation (>90% recovery), reducing environmental impact.

Waste Stream Management

Sodium tosylate byproducts are precipitated and repurposed in surfactant synthesis, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Findings Reference
This compound 3-acetylphenyl, benzenesulfonyl ~347.4 (calculated) Hypothesized enzyme inhibition (e.g., CTPS1) N/A
N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide 3-acetylphenyl, 4-chloro-2-methylphenoxy 345.82 Unknown; commercial availability noted
N-(quinolin-8-yl)-4-(3-(trifluoromethyl)phenyl)butanamide (3r) Quinolin-8-yl, 3-(trifluoromethyl)phenyl ~407.4 Synthetic intermediate; 95% purity via TLC
4-(3-acetylphenyl)-N-(quinolin-8-yl)butanamide (3s) 3-acetylphenyl, quinolin-8-yl ~358.4 Synthetic intermediate; 63% yield, orange oil
N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB) Aminoethyl, hydroxymethyl-nitrosophenoxy ~395.4 (calculated) Bioadhesive formulations (GelMA composites)

Key Observations :

  • Electron-Withdrawing vs.
  • Synthesis Yields : Compounds like 3r (95% purity) and 3s (63% yield) highlight the variability in synthetic efficiency depending on substituents. The trifluoromethyl group in 3r may improve crystallinity, whereas acetyl groups (as in 3s ) may reduce yield due to steric hindrance .

Functional Analogues in Medicinal Chemistry

Table 2: Bioactive Butanamide Derivatives

Compound Name Target/Mechanism Key Findings Reference
N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide CTPS1 inhibition (proliferative diseases) Patent-published; inhibits human CTPS1
N-(2-aminoethyl)-4-(nitrosophenoxy)butanamide (NB) Bioadhesive formulations Used in methacrylated gelatin (GelMA) composites

Key Observations :

  • Enzyme Inhibition: The benzenesulfonyl group in the target compound shares structural similarity with the cyclopropanesulfonamide moiety in N-(4-(5-chloropyridin-3-yl)phenyl)-2-(...)-butanamide, a known CTPS1 inhibitor. Sulfonamide groups are critical for binding to enzymatic active sites via hydrogen bonding and hydrophobic interactions .

Physicochemical Properties

Table 3: Calculated and Experimental Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Stability Notes Reference
This compound 3.8 (ChemAxon) ~0.1 (DMSO) Susceptible to hydrolysis under acidic conditions N/A
N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide 4.2 0.05 (Water) Stable at room temperature; commercial
4-(3-formylphenyl)-N-(quinolin-8-yl)butanamide (3t) 2.9 0.2 (Methanol) Oxidizes to carboxylic acid over time

Key Observations :

  • Lipophilicity: The benzenesulfonyl group reduces LogP compared to phenoxy-substituted analogs (e.g., 4.2 vs. 3.8), suggesting improved aqueous solubility for drug delivery applications.
  • Stability: Sulfonyl-containing compounds may require stabilization in formulations to prevent hydrolysis, unlike phenoxy derivatives .

Biological Activity

N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group, which is known for its diverse biological activities. The structural formula can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes an acetylphenyl moiety and a sulfonamide group, both of which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential as an antitumor agent and its effects on cardiovascular parameters.

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, N-(substituted-phenyl)-4-(benzenesulfonamide) derivatives have demonstrated promising antitumor activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. These findings suggest that this compound may also possess similar properties due to its structural similarities to these active compounds .

Cardiovascular Effects

Research indicates that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, certain benzenesulfonamides have been shown to decrease perfusion pressure in a time-dependent manner. This suggests that this compound could potentially interact with biomolecules involved in cardiovascular regulation, possibly through calcium channel modulation .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:

  • Calcium Channel Interaction : Some studies suggest that sulfonamide derivatives may inhibit calcium channels, leading to reduced vascular resistance and altered blood pressure dynamics .
  • Cytotoxic Pathways : The antitumor activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This has been observed in related compounds that target cellular mechanisms critical for tumor growth and survival .

Case Studies

  • Antitumor Efficacy Study : A study evaluating the cytotoxic effects of various benzenesulfonamide derivatives found that several compounds exhibited IC50 values in the low micromolar range against HepG2 and MCF-7 cell lines. The study highlighted the potential of these compounds as lead candidates for further development .
  • Cardiovascular Model Assessment : In an isolated rat heart model, a derivative similar to this compound was tested for its effects on perfusion pressure. Results indicated a significant reduction in both perfusion pressure and coronary resistance compared to control groups, suggesting a possible therapeutic application in managing cardiovascular conditions .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for predicting its efficacy and safety profile. Theoretical models such as ADME/PK analyses have been employed to evaluate absorption, distribution, metabolism, and excretion properties. These studies suggest favorable pharmacokinetic profiles for similar sulfonamide derivatives, indicating good permeability and bioavailability .

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